Cas no 478968-48-8 (Ethyl 3-methoxy-1H-pyrazole-4-carboxylate)
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-methoxy-1H-Pyrazole-4-carboxylic acid ethyl ester
- Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylic acid, 3-methoxy-, ethyl ester
- AK164956
- VXHCBKUFAXDEDI-UHFFFAOYSA-N
- SB21948
- DS-8849
- 5-Methoxy-1H-pyrazole-4-carboxylic acid ethyl ester
- P11689
- AKOS025147154
- SY117595
- CS-0135332
- ethyl 5-methoxy-1H-pyrazole-4-carboxylate
- EN300-701346
- Z1255496136
- A857562
- 478968-48-8
- Ethyl3-methoxy-1H-pyrazole-4-carboxylate
- MFCD13689107
- Ethyl 3-Methoxypyrazole-4-carboxylate
- DB-124830
- SCHEMBL3721899
-
- MDL: MFCD13689107
- Inchi: 1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9)
- InChI Key: VXHCBKUFAXDEDI-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NNC=1OC)=O
Computed Properties
- Exact Mass: 170.06900
- Monoisotopic Mass: 170.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.2
- XLogP3: 0.7
Experimental Properties
- PSA: 64.21000
- LogP: 0.59500
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IB086-100mg |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 100mg |
720CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IB086-250mg |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 250mg |
1485CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IB086-1g |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 1g |
2963.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IB086-5g |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 5g |
7902.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IB086-50mg |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 50mg |
392.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IB086-200mg |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 200mg |
987.0CNY | 2021-07-10 | |
| Chemenu | CM253130-1g |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 1g |
$337 | 2021-08-04 | |
| Chemenu | CM253130-5g |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 5g |
$1010 | 2021-08-04 | |
| Chemenu | CM253130-10g |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 10g |
$1730 | 2021-08-04 | |
| Chemenu | CM253130-250mg |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |
478968-48-8 | 96% | 250mg |
$173 | 2023-02-02 |
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Suppliers
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, with the CAS number 478968-48-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug design. The structure of ethyl 3-methoxy-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with a methoxy group at position 3 and an ethoxycarbonyl group at position 4. These substituents play a crucial role in determining the compound's chemical reactivity, stability, and biological properties.
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and targets in therapeutic areas such as cancer, inflammation, and infectious diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that ethyl 3-methoxy-1H-pyrazole-4-carboxylate exhibits potent inhibitory activity against certain kinases involved in cellular signaling pathways. This finding underscores the importance of this compound as a lead molecule for drug discovery.
In addition to its pharmacological applications, ethyl 3-methoxy-1H-pyrazole-4-carboxylate has been explored for its role in agrochemicals. A study conducted by agricultural scientists revealed that this compound possesses effective pesticidal properties, making it a promising candidate for the development of eco-friendly pesticides. The methoxy group at position 3 contributes to the compound's lipophilicity, enhancing its ability to penetrate plant tissues and target specific pests.
The synthesis of ethyl 3-methoxy-1H-pyrazole-4-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For example, a paper published in Organic Process Research & Development described a novel catalytic approach that significantly reduces reaction time while maintaining product quality.
Moreover, computational studies have provided valuable insights into the electronic properties and molecular interactions of ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Using density functional theory (DFT), researchers have mapped out the compound's frontier molecular orbitals and analyzed its reactivity towards nucleophilic and electrophilic attacks. These findings are essential for designing more efficient synthetic routes and optimizing its biological performance.
Another area where ethyl 3-methoxy-1H-pyrazole-4-carboxylate has shown promise is in materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalysis and sensor applications. A study published in Inorganic Chemistry demonstrated that this compound can act as an effective ligand for palladium catalysts, facilitating selective hydrogenation reactions under mild conditions.
Despite its numerous applications, there are still challenges associated with the large-scale production and commercialization of ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed to ensure its widespread adoption. Ongoing research is focused on developing more sustainable synthesis pathways and improving the compound's bioavailability for therapeutic use.
In conclusion, ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and promising biological activities make it an attractive target for further research and development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical applications.
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